molecular formula C24H18N2O6 B15148218 2-({[2-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-5-hydroxybenzoic acid

2-({[2-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-5-hydroxybenzoic acid

Cat. No.: B15148218
M. Wt: 430.4 g/mol
InChI Key: MTXKGAUCZOAXRB-UHFFFAOYSA-N
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Description

2-[2-(2,3-Dimethylphenyl)-1,3-dioxoisoindole-5-amido]-5-hydroxybenzoic acid is a complex organic compound with a molecular formula of C24H18N2O6 This compound is characterized by its unique structure, which includes a dimethylphenyl group, a dioxoisoindole moiety, and a hydroxybenzoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,3-dimethylphenyl)-1,3-dioxoisoindole-5-amido]-5-hydroxybenzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the dioxoisoindole moiety: This can be achieved through the reaction of phthalic anhydride with an appropriate amine, such as 2,3-dimethylaniline, under acidic conditions.

    Amidation reaction: The resulting dioxoisoindole intermediate is then reacted with 5-amino-2-hydroxybenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2,3-Dimethylphenyl)-1,3-dioxoisoindole-5-amido]-5-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding quinone derivative.

    Reduction: The carbonyl groups in the dioxoisoindole moiety can be reduced to form hydroxyl derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

2-[2-(2,3-Dimethylphenyl)-1,3-dioxoisoindole-5-amido]-5-hydroxybenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-[2-(2,3-dimethylphenyl)-1,3-dioxoisoindole-5-amido]-5-hydroxybenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often includes binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(2,3-Dimethylphenyl)-1,3-dioxoisoindole-5-amido]-5-hydroxybenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns or biological activities, making it valuable for specific research applications.

Properties

Molecular Formula

C24H18N2O6

Molecular Weight

430.4 g/mol

IUPAC Name

2-[[2-(2,3-dimethylphenyl)-1,3-dioxoisoindole-5-carbonyl]amino]-5-hydroxybenzoic acid

InChI

InChI=1S/C24H18N2O6/c1-12-4-3-5-20(13(12)2)26-22(29)16-8-6-14(10-17(16)23(26)30)21(28)25-19-9-7-15(27)11-18(19)24(31)32/h3-11,27H,1-2H3,(H,25,28)(H,31,32)

InChI Key

MTXKGAUCZOAXRB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=C(C=C(C=C4)O)C(=O)O)C

Origin of Product

United States

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